4-(3-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanoic acid
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Overview
Description
4-(3-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the propylamino group and the butanoic acid moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyrazole ring and the amino group can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles in various solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-(3-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(3-Methyl-1h-pyrazol-1-yl)benzoic acid: Shares the pyrazole ring but differs in the presence of a benzoic acid group instead of the butanoic acid and propylamino groups.
3-(3-Methyl-1h-pyrazol-1-yl)propanoic acid: Similar structure but lacks the propylamino group.
Uniqueness
4-(3-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, offering opportunities for the development of new materials, drugs, and chemical processes.
Biological Activity
4-(3-Methyl-1H-pyrazol-1-yl)-2-(propylamino)butanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H19N3O2
- Molecular Weight : 225.29 g/mol
- IUPAC Name : 4-(3-methylpyrazol-1-yl)-2-(propylamino)butanoic acid
- CAS Number : 1343798-49-1
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone.
- Methylation of the pyrazole ring using methyl iodide.
- Attachment of the butanoic acid chain via nucleophilic substitution.
- Introduction of the propylamino group through a reaction with propylamine under controlled conditions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects .
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects, including:
- Anti-cancer Activity : Compounds similar to this one have shown potential in inducing apoptosis in cancer cell lines, such as MCF-7 and MDA-MB-231, through mechanisms involving caspase activation and autophagy induction .
- Neuroprotective Effects : Some studies suggest that pyrazole derivatives can offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress .
In Vitro Studies
A study conducted on various pyrazole derivatives, including this compound, demonstrated their cytotoxic effects against different cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner while exhibiting minimal toxicity to normal cells .
Structure-Activity Relationship (SAR)
The structure of this compound allows for diverse interactions with biological targets. The presence of both the pyrazole ring and the propylamino group contributes to its unique pharmacological profile. Comparative studies have shown that modifications in the side chains can enhance or diminish biological activity .
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C11H19N3O2 |
---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
4-(3-methylpyrazol-1-yl)-2-(propylamino)butanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-3-6-12-10(11(15)16)5-8-14-7-4-9(2)13-14/h4,7,10,12H,3,5-6,8H2,1-2H3,(H,15,16) |
InChI Key |
YICKBZXNRJEJMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(CCN1C=CC(=N1)C)C(=O)O |
Origin of Product |
United States |
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